COX-2 Selectivity vs. Phellopterin's Cytotoxicity and Byakangelicin's Low Potency
Byakangelicol inhibits COX-2 activity with an IC₅₀ of 15 µM and COX-2 induction with an IC₅₀ of 25 µM, while not affecting COX-1 activity at concentrations up to 100 µM . This is a key differentiator from phellopterin, which exhibits cytotoxicity in RAW264.7 cells at concentrations of 40-400 µM, making it unsuitable for NO inhibition assays. In contrast, byakangelicol's metabolite, byakangelicin, is non-cytotoxic but requires a 14.5-fold higher concentration (IC₅₀ 217.83 µM) to achieve the same NO inhibitory effect [1].
| Evidence Dimension | COX-2 activity inhibition / NO production inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 15 µM (COX-2 activity); IC₅₀ = 25 µM (COX-2 induction) |
| Comparator Or Baseline | Byakangelicin (metabolite): IC₅₀ = 217.83 µM (NO inhibition); Phellopterin (parent compound): Cytotoxic at 40-400 µM in RAW264.7 cells |
| Quantified Difference | Byakangelicol is 14.5-fold more potent than its metabolite byakangelicin; phellopterin is cytotoxic in the relevant concentration range. |
| Conditions | COX-2 assays in human pulmonary epithelial cells (A549) and LPS-induced NO production in RAW264.7 macrophages |
Why This Matters
For scientists studying inflammation, byakangelicol offers a therapeutically relevant and selective inhibition of COX-2 without the confounding variable of cytotoxicity seen with phellopterin, enabling cleaner experimental readouts.
- [1] Lu, J., Fang, C., Xu, C., & Lin, G. (2015). Biotransformation products of phellopterin by rat liver microsomes and the inhibition on NO production in LPS-activated RAW264.7 cells. Food and Chemical Toxicology, 86, 225-233. View Source
